One documented use of 3-Fluorobenzyl alcohol involves its role as a substrate for studying the activity of specific enzymes. A research paper published in "Biochimica et Biophysica Acta" utilized 3-Fluorobenzyl alcohol to investigate the pH dependence of aryl-alcohol oxidase activity, an enzyme responsible for breaking down specific aromatic alcohols [].
3-Fluorobenzyl alcohol serves as a valuable starting material for the synthesis of more complex molecules. Its functional groups (fluorine and hydroxyl) allow for various chemical reactions, enabling the creation of diverse fluorinated derivatives. These derivatives can find applications in various fields, including pharmaceuticals and materials science [].
Due to its unique chemical properties, 3-Fluorobenzyl alcohol holds potential for future research endeavors. Some potential areas of exploration include:
3-Fluorobenzyl alcohol is an organic compound with the molecular formula CHFO and a molecular weight of 144.13 g/mol. It is classified as a monofluorobenzene derivative and a benzyl alcohol, characterized by the presence of a fluorine atom at the meta position of the benzene ring relative to the hydroxyl group. This compound appears as a colorless to pale yellow liquid with a boiling point of approximately 201 °C and a flash point of 90 °C, indicating its moderate volatility and flammability .
3-Fluorobenzyl alcohol is notable for its potential applications in various fields, including pharmaceuticals and organic synthesis. Its unique properties stem from the presence of the fluorine atom, which can influence both its chemical reactivity and biological activity.
Currently, there is no documented research on a specific mechanism of action for 3-fluorobenzyl alcohol itself in biological systems. Its applications likely stem from its use as a precursor or intermediate in the synthesis of other bioactive molecules.
These reactions highlight its versatility in synthetic organic chemistry.
The biological activity of 3-fluorobenzyl alcohol has been investigated in various contexts. Studies indicate that compounds with fluorinated aromatic rings often exhibit enhanced biological activity compared to their non-fluorinated counterparts. This enhancement is attributed to the fluorine atom's ability to modify lipophilicity and electronic properties, potentially increasing the compound's interaction with biological targets.
Several synthesis routes for producing 3-fluorobenzyl alcohol have been documented:
These methods illustrate the compound's accessibility through various synthetic strategies .
3-Fluorobenzyl alcohol finds applications across multiple domains:
Its unique properties make it valuable in developing new materials and chemicals .
Interaction studies involving 3-fluorobenzyl alcohol focus on its reactivity with biological molecules and other chemical species. Research indicates that its interactions may differ significantly from those of non-fluorinated analogs due to the electron-withdrawing nature of the fluorine atom. Such studies are crucial for understanding how this compound may behave in biological systems or when used as a reagent in
In comparison to other compounds within its class, 3-fluorobenzyl alcohol exhibits unique characteristics due to its specific positioning of the fluorine atom. Below are some similar compounds:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
Benzyl Alcohol | CHO | No fluorine; widely used as a solvent |
2-Fluorobenzyl Alcohol | CHFO | Fluorine at ortho position; different reactivity |
4-Fluorobenzyl Alcohol | CHFO | Fluorine at para position; distinct properties |
3-Chlorobenzyl Alcohol | CHClO | Chlorine instead of fluorine; varied interactions |
The positioning of the fluorine atom in 3-fluorobenzyl alcohol is significant because it influences both its physical properties and reactivity patterns compared to these similar compounds. This unique aspect makes it an interesting subject for further study in both synthetic chemistry and biological applications .
Irritant